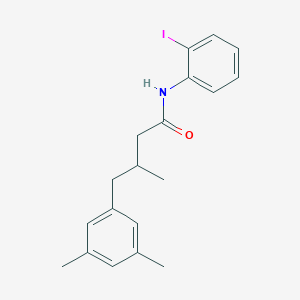

4-(3,5-dimethylphenyl)-N-(2-iodophenyl)-3-methylbutanamide

Descripción

4-(3,5-dimetilfenil)-N-(2-yodofenil)-3-metilbutanamida es un compuesto orgánico con una estructura compleja que incluye componentes aromáticos y alifáticos.

Propiedades

Fórmula molecular |

C19H22INO |

|---|---|

Peso molecular |

407.3 g/mol |

Nombre IUPAC |

4-(3,5-dimethylphenyl)-N-(2-iodophenyl)-3-methylbutanamide |

InChI |

InChI=1S/C19H22INO/c1-13-8-14(2)10-16(9-13)11-15(3)12-19(22)21-18-7-5-4-6-17(18)20/h4-10,15H,11-12H2,1-3H3,(H,21,22) |

Clave InChI |

OWDQBAAYJOFLEB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=CC=CC=C2I)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-(3,5-dimetilfenil)-N-(2-yodofenil)-3-metilbutanamida normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la formación del enlace amida mediante la reacción de una amina con un cloruro de ácido o un anhídrido. El grupo yodofenilo se puede introducir mediante reacciones de yodación utilizando reactivos como el yodo y un agente oxidante adecuado.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al mismo tiempo que se minimiza el costo y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde para mejorar la eficiencia y la sostenibilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

4-(3,5-dimetilfenil)-N-(2-yodofenil)-3-metilbutanamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para introducir grupos funcionales como grupos hidroxilo o carbonilo.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los anillos aromáticos o el grupo amida.

Sustitución: El grupo yodofenilo puede participar en reacciones de sustitución, donde el átomo de yodo es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como hidruro de aluminio y litio o gas hidrógeno con un catalizador de paladio.

Sustitución: Reactivos como yoduro de sodio en acetona para reacciones de intercambio de halógenos.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría introducir varios grupos funcionales en lugar del átomo de yodo.

Aplicaciones Científicas De Investigación

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas o anticancerígenas.

Medicina: Explorado por sus potenciales efectos terapéuticos, posiblemente como candidato a fármaco.

Industria: Utilizado en el desarrollo de nuevos materiales o como precursor en procesos de fabricación química.

Mecanismo De Acción

El mecanismo de acción de 4-(3,5-dimetilfenil)-N-(2-yodofenil)-3-metilbutanamida dependería de su aplicación específica. En un contexto biológico, podría interactuar con dianas moleculares como enzimas o receptores, influyendo en las vías y procesos celulares. Las vías exactas involucradas requerirían estudios bioquímicos detallados para dilucidarlas.

Comparación Con Compuestos Similares

Compuestos similares

- 4-(3,5-dimetilfenil)-N-(2-bromofenil)-3-metilbutanamida

- 4-(3,5-dimetilfenil)-N-(2-clorofenil)-3-metilbutanamida

- 4-(3,5-dimetilfenil)-N-(2-fluorofenil)-3-metilbutanamida

Singularidad

La singularidad de 4-(3,5-dimetilfenil)-N-(2-yodofenil)-3-metilbutanamida radica en sus características estructurales específicas, como la presencia del grupo yodofenilo, que puede influir en su reactividad y aplicaciones potenciales. El átomo de yodo puede participar en reacciones de sustitución únicas y también puede afectar la actividad biológica del compuesto.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.